

Physicochemical properties of (S)-2-amino-2-phenylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-amino-2-phenylacetamide

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An In-depth Technical Guide on the Physicochemical Properties of **(S)-2-amino-2-phenylacetamide**

Introduction

(S)-2-amino-2-phenylacetamide, a chiral organic compound, is a significant molecule in the fields of medicinal chemistry and pharmaceutical development. As an enantiomer of 2-amino-2-phenylacetamide, its specific stereochemistry plays a crucial role in its biological activity and interactions, making a thorough understanding of its physicochemical properties essential for researchers. Different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles, underscoring the importance of studying the properties of the single (S)-enantiomer.^[1] This document provides a comprehensive overview of the known physicochemical properties of **(S)-2-amino-2-phenylacetamide**, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of **(S)-2-amino-2-phenylacetamide** are summarized below. It is important to note that while some data is available for the specific (S)-enantiomer, other properties are reported for the racemic mixture (DL-2-amino-2-phenylacetamide) or are computationally predicted.

Property	Value	Data Specificity	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O	(S)-enantiomer	[2]
Molar Mass	150.18 g/mol	(S)-enantiomer	[2] [3] [4]
Appearance	White to Off-White Solid	Racemic Mixture	[3]
Melting Point	130-131 °C	Racemic Mixture	[3]
Boiling Point	322.8 ± 35.0 °C	Predicted (Racemic)	[3]
Density	1.178 ± 0.06 g/cm ³	Predicted (Racemic)	[3]
Solubility	Soluble in water and alcohol solvents. [3] Sparingly soluble in DMSO (with heating/sonication) and slightly soluble in Methanol. [3]	Racemic Mixture	[3]
pKa	15.61 ± 0.50	Predicted (Racemic)	[3]
Maximum Wavelength (λ _{max})	254 nm	Literature (Unspecified)	[3]
InChI Key	KIYRSYYOVDHSPG-UHFFFAOYSA-N	Racemic Mixture	[2]
SMILES	C1=CC=C(C=C1)C(C(=O)N)N	Racemic Mixture	[2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. The following sections detail standard methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range and is a reliable indicator of purity.

Methodology:

- Sample Preparation: A small quantity of the crystalline **(S)-2-amino-2-phenylacetamide** is finely ground and packed into a capillary tube to a height of 1-2 mm.[5][6] The tube is tapped to ensure dense packing.[6]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup, attached to a thermometer.
- Heating: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, especially when approaching the expected melting point. A rapid initial heating can be performed to determine an approximate range, followed by a more careful, slower measurement.
- Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This provides the melting point range. A sharp melting range (0.5-1.0 °C) is indicative of a pure sample.[5]

Solubility Determination (Thermodynamic Solubility)

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. This is a critical parameter for predicting the bioavailability of a potential drug.

Methodology:

- Sample Preparation: An excess amount of solid **(S)-2-amino-2-phenylacetamide** is added to vials containing various solvents of interest (e.g., water, ethanol, phosphate-buffered saline at different pH values).[7]
- Equilibration: The vials are sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution (supernatant).
- Quantification: The supernatant is carefully removed and diluted with a suitable solvent.[7]
- Analysis: The concentration of the dissolved compound in the diluted supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard curve of known concentrations.[7]
- Calculation: The solubility is calculated by applying the dilution factor to the measured concentration.[7]

pKa Determination (Potentiometric Titration)

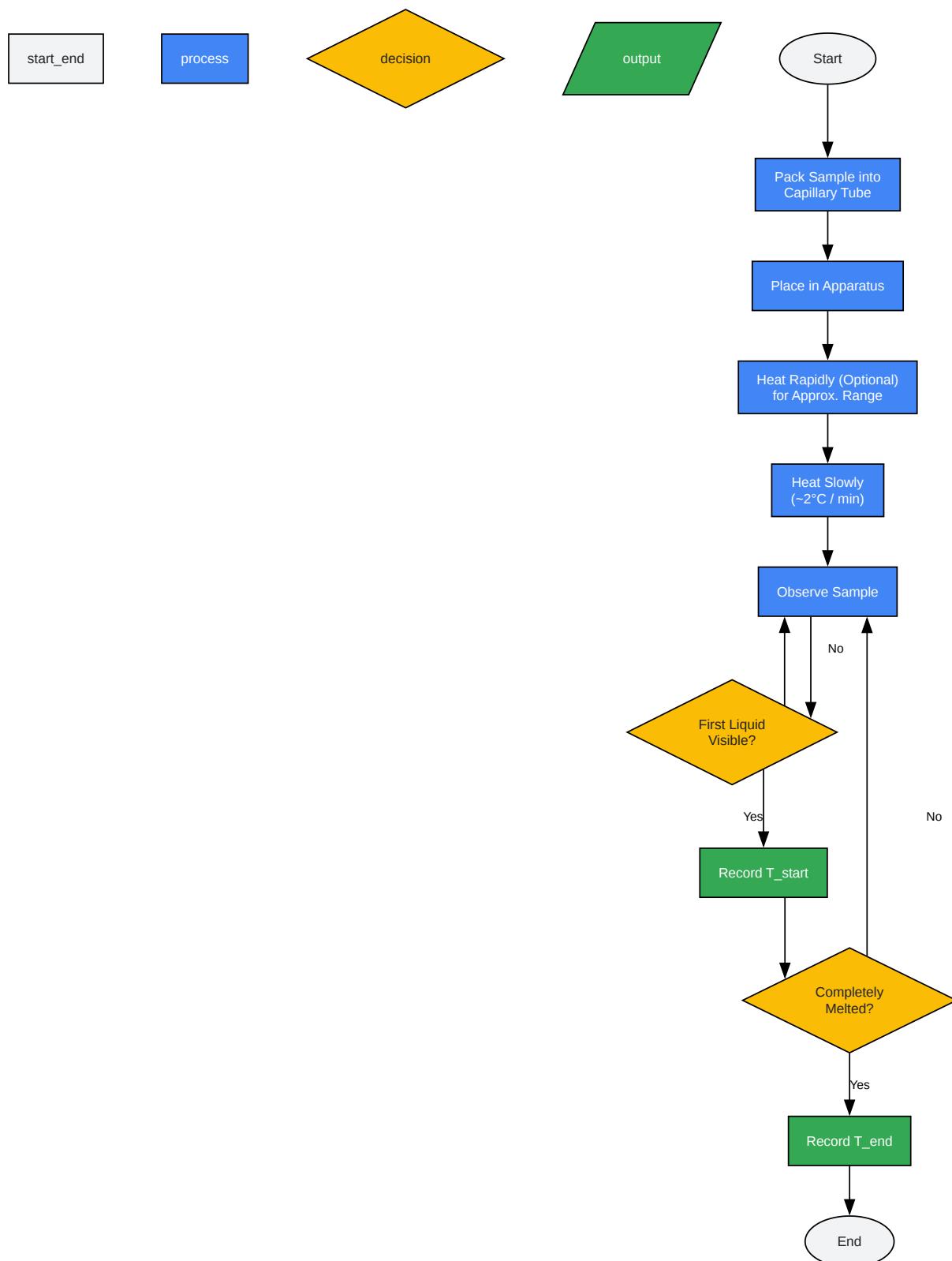
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.

Methodology:

- Solution Preparation: A precise amount of **(S)-2-amino-2-phenylacetamide** is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol), to create a solution of known concentration.
- Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
- pKa Calculation: The pKa is determined from the titration curve. For the titration of the basic amino group with an acid, the pKa corresponds to the pH at the half-equivalence point, where half of the amino groups have been protonated.

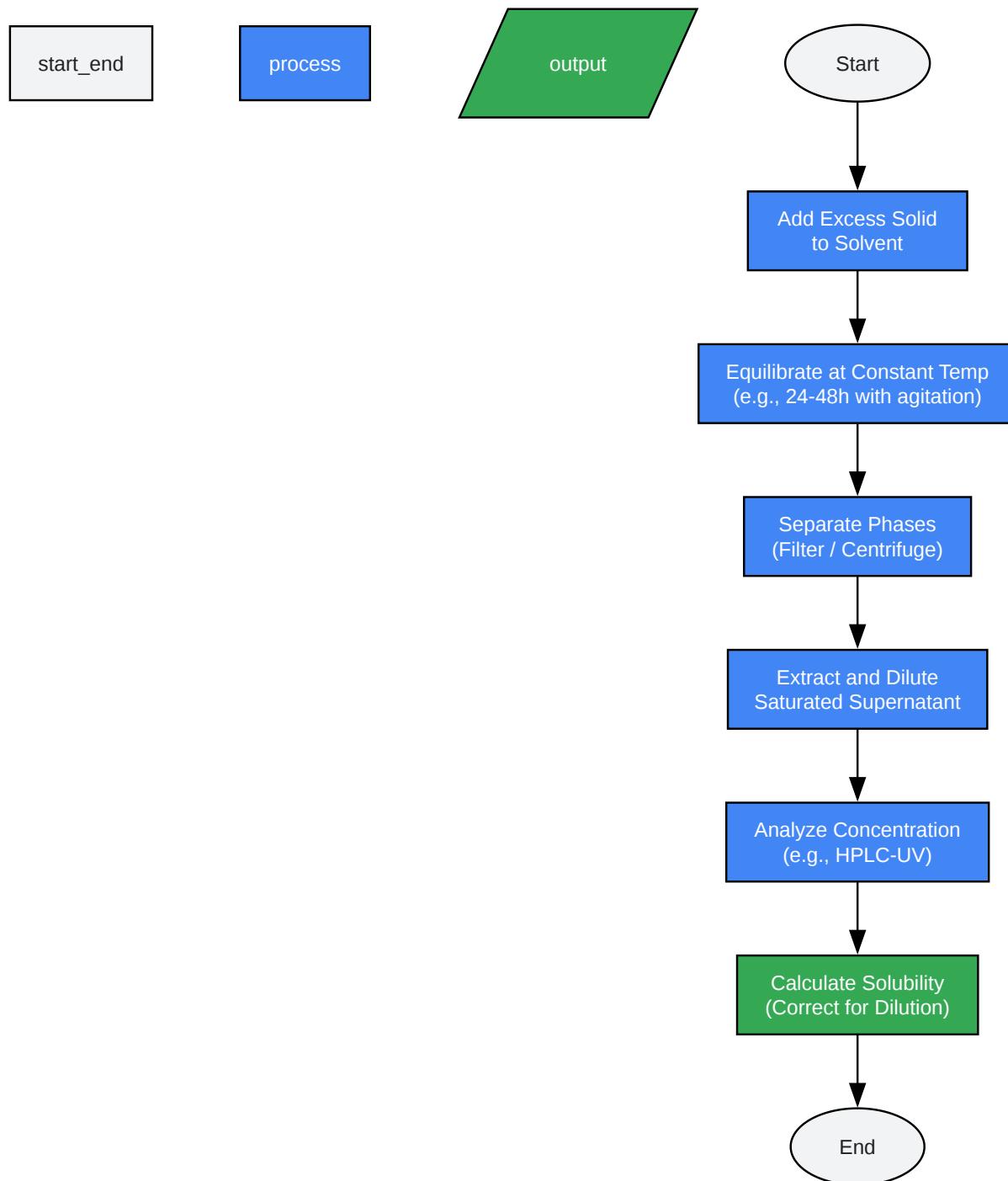
Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.



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Caption: Workflow for Melting Point Determination.

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Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the chemical structure and purity of **(S)-2-amino-2-phenylacetamide**. While a specific spectrum for the (S)-enantiomer is not provided in the search results, data for the racemic mixture is available and instructive.

- **¹H and ¹³C NMR Spectroscopy:** Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, and the protons of the amino and amide groups. The ¹³C NMR spectrum would show corresponding signals for the unique carbon atoms in the structure.[2]
- **Infrared (IR) Spectroscopy:** The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions for 2-amino-2-phenylacetamide would include N-H stretching vibrations for the primary amine and amide groups, a strong C=O stretching vibration for the amide carbonyl group, and C-H and C=C vibrations corresponding to the phenyl ring.
- **Mass Spectrometry (MS):** Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For **(S)-2-amino-2-phenylacetamide**, the molecular ion peak $[M]^+$ would be expected at m/z 150.18. Fragmentation patterns can also help to elucidate the structure.[2] The top peak observed in GC-MS analysis for the racemate is at m/z 106.[2]

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- To cite this document: BenchChem. [Physicochemical properties of (S)-2-amino-2-phenylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031664#physicochemical-properties-of-s-2-amino-2-phenylacetamide>]

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